N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23-11-4-5-16-26(23)22-10-6-9-21(17-22)25-24(28)20-14-12-19(13-15-20)18-7-2-1-3-8-18/h1-3,6-10,12-15,17H,4-5,11,16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKXKHZQEMUQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine . The process includes the following key steps:
Nitration and Reduction: 4-chloronitrobenzene is nitrated and then reduced to form 4-chloroaniline.
Cyclization: The 4-chloroaniline undergoes cyclization with piperidine to form the piperidinylphenyl intermediate.
Oxidation: The piperidinylphenyl intermediate is oxidized using sodium chlorite under a CO2 atmosphere to form the corresponding lactam.
Coupling: The lactam is then coupled with 4-phenylbenzoyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. The process involves large-scale reactions under controlled conditions, often utilizing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different lactam derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium chlorite, CO2 atmosphere.
Reduction: Zinc/acetic acid.
Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions include various lactam derivatives, hydroxylated compounds, and substituted aromatic compounds .
Scientific Research Applications
N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Key intermediate in the synthesis of apixaban, an anticoagulant used to prevent and treat thromboembolic diseases
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide is primarily related to its role as an intermediate in the synthesis of apixaban. Apixaban is a highly selective, orally bioavailable, and reversible direct inhibitor of free and clot-bound factor Xa. Factor Xa catalyzes the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade responsible for fibrin clot formation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of the target compound with structurally related biphenyl carboxamides:
Key Observations :
- The target compound’s 2-oxopiperidinyl group likely reduces logP compared to purely aromatic substituents (e.g., thiazole or naphthalene derivatives), enhancing solubility.
- Polar surface area is higher than analogs with non-polar substituents (e.g., decahydronaphthalene), suggesting improved membrane permeability .
(a) PD-L1 Inhibition (APBC, )
APBC (N-[2-(aminocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide) directly binds to PD-L1, blocking PD-1/PD-L1 interactions. Its 2-(aminocarbonyl)phenyl group facilitates hydrogen bonding with PD-L1’s hydrophobic pocket. The target compound’s 2-oxopiperidinyl group may similarly engage polar residues but requires empirical validation .
(b) Antibacterial Activity (Thiourea Derivatives, )
Biphenyl carboxamides with thiourea substituents (e.g., N-(4-substitution phenylcarbamothioyl)) exhibit broad-spectrum antibacterial activity. The target compound’s oxopiperidinyl group lacks sulfur atoms critical for thiourea’s antibacterial mechanism, suggesting divergent applications .
(c) TRPM8 Antagonism ()
Biphenyl carboxamides with bulky substituents (e.g., decahydronaphthalene) are designed as TRPM8 antagonists for neuropathic pain. The target compound’s oxopiperidinyl group may mimic these steric effects but with distinct electronic properties .
Insights :
Q & A
Basic: What are the standard synthetic routes for N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide?
Methodological Answer:
The synthesis typically involves coupling 3-(2-oxopiperidin-1-yl)phenylamine with 1,1'-biphenyl-4-carbonyl chloride or activated carboxylic acid derivatives. Key steps include:
- Amide bond formation : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous DMF or THF .
- Purification : Automated flash chromatography (e.g., hexane/ethyl acetate gradients) or triplicate precipitation to isolate the product .
- Characterization : Confirm structure via H NMR (e.g., aromatic protons at δ 7.2–8.0 ppm, amide NH at δ ~10 ppm) and high-resolution mass spectrometry (HRMS) .
Advanced: How can researchers optimize the coupling efficiency between 3-(2-oxopiperidin-1-yl)phenylamine and biphenyl-4-carbonyl chloride?
Methodological Answer:
Optimization strategies include:
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining yield, as demonstrated for analogous biphenyl carboxamides .
- Catalyst screening : Test alternative catalysts like HOBt (hydroxybenzotriazole) to suppress racemization or side reactions .
- Solvent effects : Compare polar aprotic solvents (DMF vs. THF) to enhance reagent solubility and reaction homogeneity .
- Stoichiometry : Adjust molar ratios (e.g., 1.2:1 amine:carbonyl chloride) to drive reaction completion .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
- H and C NMR : Identify aromatic protons, amide NH, and the 2-oxopiperidinyl moiety (e.g., piperidinone carbonyl at δ ~170 ppm in C NMR) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) with HRMS for exact mass validation .
- Infrared spectroscopy (IR) : Detect amide C=O stretches (~1660–1680 cm) and N-H bends (~3300 cm) .
Advanced: How to address discrepancies in NMR data between theoretical and experimental results?
Methodological Answer:
Resolve discrepancies via:
- Solvent effects : Compare spectra in DMSO-d vs. CDCl, which may shift NH or aromatic proton signals .
- Dynamic processes : Investigate tautomerism or rotational barriers (e.g., amide bond rotation) using variable-temperature NMR .
- 2D NMR : Employ COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to assign overlapping peaks .
- Impurity analysis : Use LC-MS to detect byproducts (e.g., unreacted starting materials) .
Advanced: What strategies are effective in improving the solubility of this compound for in vitro assays?
Methodological Answer:
Approaches include:
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt formation : Synthesize hydrochloride or trifluoroacetate salts via acid titration .
- Structural modification : Introduce hydrophilic groups (e.g., sulfonamide or hydroxyl) to the biphenyl or piperidinyl moieties, as seen in related analogs .
Basic: What are the recommended storage conditions to maintain stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis or photodegradation .
- Atmosphere : Use inert gas (N or Ar) to minimize oxidation of the amide or piperidinone groups .
- Lyophilization : For long-term storage, lyophilize the compound and reconstitute in anhydrous DMSO prior to use .
Advanced: How to design SAR studies focusing on the 2-oxopiperidinyl moiety?
Methodological Answer:
Structure-activity relationship (SAR) strategies:
- Ring modifications : Synthesize analogs with 3-oxopiperidinyl or 2-thiopyrrolidinone replacements to assess conformational flexibility .
- Substituent variation : Introduce methyl, fluorine, or methoxy groups to the piperidinone ring and test biological activity (e.g., enzyme inhibition assays) .
- Bioisosteric replacement : Replace the piperidinone with a tetrahydrofuran-2-one or morpholinone scaffold to evaluate potency and selectivity .
Advanced: How to resolve conflicting biological activity data across different assay platforms?
Methodological Answer:
- Assay standardization : Use a common cell line (e.g., HEK293 for TRP channel studies) and normalize data to a positive control (e.g., ruthenium red) .
- Orthogonal assays : Validate results via calcium imaging (for ion channel targets) and radioligand binding (for receptor targets) .
- Data normalization : Apply Z-score or percent inhibition metrics to account for inter-assay variability .
Basic: What computational tools are suitable for modeling this compound’s interactions with biological targets?
Methodological Answer:
- Docking software : Use AutoDock Vina or Schrödinger Glide to predict binding poses in TRP channels or kinase targets .
- MD simulations : Run GROMACS or AMBER simulations to assess stability of the amide-piperidinone motif in aqueous environments .
- QSAR models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .
Advanced: How to analyze batch-to-batch variability in synthetic yields?
Methodological Answer:
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy to identify critical intermediates .
- Design of experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratio) and optimize reproducibility .
- Impurity profiling : Compare LC-MS chromatograms across batches to trace sources of variability (e.g., residual starting materials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
